molecular formula C14H10O9 B1670570 Digallic acid CAS No. 536-08-3

Digallic acid

Cat. No. B1670570
CAS RN: 536-08-3
M. Wt: 322.22 g/mol
InChI Key: COVFEVWNJUOYRL-UHFFFAOYSA-N
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Description

Digallic acid is a polyphenolic compound found in Pistacia lentiscus . It is also present in the molecule of tannic acid . Digalloyl esters involve either -meta, or -para depside bonds . Tannase is an enzyme that uses digallate to produce gallic acid . This enzyme can also be used to produce digallic acid from gallotannins .


Synthesis Analysis

Reversed-phase liquid chromatography (RP-LC) and hydrophilic interaction chromatography (HILIC) methods hyphenated to diode array detection and ion mobility (IM) high-resolution mass spectrometry (HR-MS) were used for the analysis of gallic acid derivatives and gallotannins in a commercial tara extract .


Molecular Structure Analysis

The molecular formula of Digallic acid is C14H10O9 . The molecular weight is 322.2 . The InChI code is InChI=1S/C14H10O9/c15-7-2-6 (3-8 (16)11 (7)18)14 (22)23-10-4-5 (13 (20)21)1-9 (17)12 (10)19/h1-4,15-19H, (H,20,21) .


Chemical Reactions Analysis

Tara polyphenols comprise of gallic acid derivatives . These are composed of a quinic acid esterified to gallic acid moieties (galloylquinic acids (GQAs)) . These may also further form aryl ester (s) (depsides) with one or more additional gallic acid residues to form gallotannins .


Physical And Chemical Properties Analysis

The density of Digallic acid is 1.8±0.1 g/cm^3 . The boiling point is 727.8±60.0 °C at 760 mmHg . The vapour pressure is 0.0±2.5 mmHg at 25°C . The enthalpy of vaporization is 111.5±3.0 kJ/mol . The flash point is 278.0±26.4 °C . The index of refraction is 1.777 .

Scientific Research Applications

Cancer Chemoprevention and Therapy

Digallic acid, as a component of tannic acid (TA), has demonstrated potential in cancer chemoprevention and adjuvant therapy. Early studies highlighted its anti-mutagenic and anti-tumorigenic activities, attributed to its ability to inhibit carcinogen activation, alongside its antioxidant and anti-inflammatory properties. Recent findings have described TA's roles in cell cycle arrest, apoptosis induction, reduced proliferation, and inhibition of cancer cell migration and adhesion, through mechanisms such as EGFR/Jak2/STATs signaling modulation or PKM2 glycolytic enzyme inhibition. TA also prevents epithelial-to-mesenchymal transition and decreases cancer stem cell formation, acting as a potent chemosensitizer to overcome multidrug resistance. Additionally, its unique physicochemical features facilitate the generation of drug-loaded nanoparticles, suggesting its versatility not only in cancer prophylaxis but also as a component of adjuvant cancer therapy (Baer-Dubowska et al., 2020).

Biomass Conversion and Green Chemistry

Bimetallic catalysts, often designed with considerations of digallic acid derivatives, play a crucial role in the sustainable transformation of biomass into fuels and chemicals. These catalysts are key in reactions related to the bio-refinery concept, including selective oxidation, hydrogenation/hydrogenolysis, and reforming of biomass-derived molecules. The development of "designer" bimetallic catalysts, inspired by advancements in materials chemistry, aims to effectively utilize complex biomass materials for a green and sustainable future (Sankar et al., 2012).

Environmental Applications and Sustainable Technologies

The use of digallic acid and its derivatives extends into environmental applications, particularly in the development of advanced materials for water treatment and purification. For instance, tannic acid's properties have been explored for membrane technologies, where it contributes significantly to the creation of superhydrophilic and antifouling surfaces, as well as the development of thin film composite membranes with ultrahigh flux and high rejection. These advancements highlight the potential of digallic acid derivatives in enhancing membrane science and technology, with implications for environmental sustainability and water resource management (Yan et al., 2020).

Mechanism of Action

Target of Action

Digallic acid, a polyphenolic compound, has been identified as a dual target inhibitor of XOD (Xanthine Oxidase) and URAT1 (Urate Transporter 1) . These targets play crucial roles in the management of hyperuricemia . Digallic acid has also been identified as a potential inhibitor of NEK7 (NIMA-related kinase 7), a protein kinase involved in cell division and associated with various cancers .

Mode of Action

Digallic acid interacts with its targets in a significant way. It inhibits URAT1 with an IC50 of 5.34 ± 0.65 μM . Docking and mutation analysis indicated that residues S35, F241, and R477 of URAT1 confer a high affinity for digallic acid . Digallic acid also inhibits XOD with an IC50 of 1.04 ± 0.23 μM . Its metabolic product, gallic acid, inhibits XOD with an IC50 of 0.91 ± 0.14 μM . Both digallic acid and gallic acid act as mixed-type XOD inhibitors .

Biochemical Pathways

The biochemical pathways affected by digallic acid are primarily related to its role as an inhibitor of XOD and URAT1. XOD is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine, and further oxidation to uric acid. URAT1 is a major urate anion exchanger in the renal tubular epithelial cells, playing a crucial role in uric acid reabsorption . By inhibiting these targets, digallic acid can affect the purine metabolic pathway and uric acid reabsorption, thereby managing hyperuricemia .

Pharmacokinetics

Pharmacokinetic studies have shown that digallic acid can be hydrolyzed into gallic acid, with a hydrolysis time of 0.77 ± 0.10 h . This suggests that digallic acid may have good bioavailability, as it can be metabolized into an active form in the body.

Result of Action

The molecular and cellular effects of digallic acid’s action are primarily related to its inhibitory effects on XOD and URAT1. By inhibiting these targets, digallic acid can reduce uric acid production and reabsorption, thereby lowering uric acid levels in the body . This makes digallic acid a potential therapeutic agent for managing hyperuricemia .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There is no adequate evidence to confirm the impact of GA on GIT health and disease. Further high-quality researches are needed to establish the mechanism of action of GA and its derivatives on GIT health .

properties

IUPAC Name

3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoic acid
Source PubChem
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InChI

InChI=1S/C14H10O9/c15-7-2-6(3-8(16)11(7)18)14(22)23-10-4-5(13(20)21)1-9(17)12(10)19/h1-4,15-19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVFEVWNJUOYRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871747
Record name Digallic acid
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Molecular Weight

322.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Digallic acid

CAS RN

536-08-3
Record name Digallic acid
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Record name Digallic acid
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Record name Digallic acid
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Record name Digallic acid
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Record name 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid
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Record name DIGALLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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